FR-145715

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

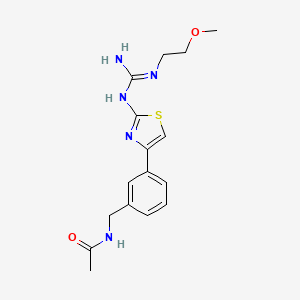

Molecular Formula |

C16H21N5O2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

N-[[3-[2-[[N'-(2-methoxyethyl)carbamimidoyl]amino]-1,3-thiazol-4-yl]phenyl]methyl]acetamide |

InChI |

InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22)(H3,17,18,20,21) |

InChI Key |

QYZDULWYQIGONQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC(=CC=C1)C2=CSC(=N2)NC(=NCCOC)N |

Synonyms |

FR 145715 FR-145715 FR145715 N-(3-(2-(N'-(2-methoxyethyl)guanidino)thiazol-4-yl)benzyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of FR-145715

A comprehensive review of the available scientific literature reveals a significant lack of specific public information regarding the compound designated FR-145715. Extensive searches across multiple scientific databases and patent libraries did not yield any detailed experimental studies, quantitative data, or established signaling pathways associated with this particular molecule.

Therefore, it is not possible to provide an in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested. The compound may be an internal investigational drug that has not yet been disclosed in peer-reviewed publications, or it may be referred to by a different designation in the public domain.

Without access to primary research data, any attempt to delineate the mechanism of action of this compound would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

We recommend the following actions for researchers, scientists, and drug development professionals seeking information on this compound:

-

Consult Proprietary Databases: If affiliated with a pharmaceutical company or research institution, consider searching internal or proprietary databases that may contain information on this compound.

-

Identify Alternative Designations: Investigate if this compound is known by other chemical names, patent numbers, or internal codes.

-

Monitor Scientific Literature: Set up alerts for the keyword "this compound" in scientific literature databases to be notified of any future publications.

This guide will be updated if and when information regarding the mechanism of action of this compound becomes publicly available.

In-Depth Technical Guide: Squalene Synthase Inhibition by FR-145715

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Squalene synthase (SQS) represents a critical enzymatic chokepoint in the cholesterol biosynthesis pathway, positioned after the synthesis of non-sterol isoprenoids. Its inhibition offers a targeted approach to lowering cholesterol levels with a potentially distinct safety and efficacy profile compared to statins, which act earlier in the pathway. This technical guide provides a detailed examination of FR-145715, a putative squalene synthase inhibitor. However, a comprehensive search of scientific literature and patent databases reveals a significant lack of specific public information on a compound designated "this compound." Therefore, this guide will establish a foundational understanding of squalene synthase inhibition, utilizing data and protocols from well-characterized inhibitors as a proxy to illustrate the principles and methodologies that would be applied to study a compound like this compound.

Introduction to Squalene Synthase as a Therapeutic Target

The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the target of statin drugs, is the rate-limiting step in cholesterol synthesis.[1] However, its inhibition also curtails the production of essential non-sterol isoprenoids like ubiquinone and dolichol. Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] By targeting SQS, it is possible to specifically block cholesterol formation without impacting the synthesis of other vital isoprenoid-derived molecules.[1] This specificity is hypothesized to lead to a better side-effect profile. Inhibition of squalene synthase leads to a decrease in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on the surface of liver cells, promoting the clearance of LDL-cholesterol from the bloodstream.[4]

The Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase

The synthesis of cholesterol is a complex, multi-step process. The pathway can be broadly divided into pre-squalene and post-squalene segments. Squalene synthase marks the transition between these two, making it a strategic point for intervention.

References

- 1. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Squalene Synthase Inhibitors in Cholesterol Biosynthesis: A Technical Guide on Zaragozic Acid A

Preliminary Note: Initial searches for the compound "FR-145715" did not yield any specific information regarding its role in cholesterol biosynthesis. It is possible that this is an internal designation not widely published in scientific literature. Therefore, this guide will focus on a well-characterized and potent squalene synthase inhibitor, Zaragozic Acid A , to illustrate the core principles and experimental methodologies relevant to this class of compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of cholesterol biosynthesis by targeting squalene synthase.

Introduction to Squalene Synthase Inhibition

The biosynthesis of cholesterol is a complex, multi-step enzymatic pathway vital for cellular function. A key regulatory point in this pathway is the enzyme squalene synthase (SQS), which catalyzes the first committed step toward sterol synthesis.[1] SQS mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1] By inhibiting SQS, the production of squalene is blocked, leading to a downstream reduction in cholesterol synthesis. This makes SQS a significant target for the development of hypercholesterolemic agents.[1]

Zaragozic acids are a family of fungal metabolites that act as potent, picomolar competitive inhibitors of squalene synthase.[2][3] This guide will specifically detail the actions and study of Zaragozic Acid A.

Quantitative Data: Inhibitory Potency of Zaragozic Acids

The inhibitory effects of Zaragozic Acid A and its analogues on squalene synthase and overall cholesterol synthesis have been quantified in various experimental systems. The data below is summarized from key studies.

| Compound | Target/System | Parameter | Value | Reference |

| Zaragozic Acid A | Rat Liver Squalene Synthase | Apparent Ki | 78 pM | [3] |

| Zaragozic Acid B | Rat Liver Squalene Synthase | Apparent Ki | 29 pM | [3] |

| Zaragozic Acid C | Rat Liver Squalene Synthase | Apparent Ki | 45 pM | [3] |

| Zaragozic Acid A | Cholesterol Synthesis in Hep G2 cells | IC50 | 6 µM | [2] |

| Zaragozic Acid B | Cholesterol Synthesis in Hep G2 cells | IC50 | 0.6 µM | [2] |

| Zaragozic Acid C | Cholesterol Synthesis in Hep G2 cells | IC50 | 4 µM | [2] |

| Zaragozic Acid A | Hepatic Cholesterol Synthesis in mice | ED50 | ~0.2 mg/kg | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of squalene synthase inhibitors. Below are summaries of key experimental protocols used in the study of Zaragozic Acid A.

Assay of Squalene Synthase Activity

This protocol is a modification of the method described by Agnew and is used to determine the direct inhibitory effect on the enzyme.[2]

-

Enzyme Source: Microsomal fractions from rat liver are typically used as the source of squalene synthase.

-

Substrate: Radiolabeled [4-¹⁴C]farnesyl pyrophosphate (FPP) is used as the substrate.

-

Reaction Mixture: The assay mixture contains the enzyme preparation, radiolabeled FPP, NADPH, and a buffer system.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a set period.

-

Extraction: The reaction is stopped, and the lipids, including the product [¹⁴C]squalene, are extracted using an organic solvent like hexane.

-

Quantification: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting.

-

Inhibitor Testing: To determine the inhibitory activity of compounds like Zaragozic Acid A, they are pre-incubated with the enzyme before the addition of the substrate. The reduction in [¹⁴C]squalene formation compared to a control without the inhibitor is used to calculate the percent inhibition and subsequently the Ki or IC50 value.

Inhibition of Cholesterol Synthesis in Hep G2 Cells

This cell-based assay evaluates the effect of the inhibitor on the entire cholesterol biosynthesis pathway in a cellular context.[2]

-

Cell Line: Human hepatoma G2 (Hep G2) cells are a commonly used model for liver cell metabolism.

-

Radiolabeling: The cells are incubated with a radiolabeled precursor of cholesterol, such as [³H]mevalonate.

-

Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., Zaragozic Acid A) during the radiolabeling period.

-

Lipid Extraction: After incubation, the cells are harvested, and the lipids are extracted. The nonsaponifiable fraction, which contains cholesterol, is isolated.

-

Analysis: The amount of radiolabeled cholesterol is determined by techniques such as high-performance liquid chromatography (HPLC) coupled with a radiodetector or by thin-layer chromatography (TLC) followed by autoradiography and scintillation counting.

-

Data Analysis: The dose-dependent decrease in the incorporation of the radiolabel into cholesterol is used to calculate the IC50 value of the inhibitor.

Mandatory Visualization

Signaling Pathway: Cholesterol Biosynthesis and Point of Inhibition

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by Zaragozic Acid A.

Experimental Workflow: Evaluating a Squalene Synthase Inhibitor

Caption: Workflow for the characterization of a squalene synthase inhibitor like Zaragozic Acid A.

References

- 1. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

FR-145715: A Technical Whitepaper on a Dual-Action Histamine H2 Receptor Antagonist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of FR-145715, a novel pharmaceutical compound developed by Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). This compound is distinguished as a potent histamine H2 receptor antagonist that also exhibits significant and specific antimicrobial activity against Helicobacter pylori. This dual-action profile presents a unique therapeutic potential for the management of peptic ulcer disease and other acid-related gastrointestinal disorders, addressing both acid secretion and a primary etiological agent. This whitepaper details the discovery, origin, pharmacological profile, and mechanism of action of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.

Discovery and Origin

This compound, with the chemical name N-[[3-[2-[[imino(2-methoxyethyl)amino]methyl]amino]-4-thiazolyl]phenyl]methyl]acetamide and the Chemical Abstracts Service (CAS) registry number 149917-31-7, was discovered and developed by Fujisawa Pharmaceutical Co., Ltd. in the early 1990s. The compound emerged from a research program focused on identifying novel thiazole derivatives with potent histamine H2 receptor antagonistic properties. The discovery is documented in patents such as EP 545376 and US 5,532,258.[1] Unlike conventional H2 receptor antagonists, a key innovation in the development of this compound was the incorporation of a guanidino moiety, which was found to confer specific and potent activity against H. pylori.

Pharmacological Profile

This compound demonstrates a dual pharmacological profile, acting as both a histamine H2 receptor antagonist and an anti-Helicobacter pylori agent.[2]

Histamine H2 Receptor Antagonism

This compound is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[3] This antagonism inhibits the secretion of gastric acid.[4]

In isolated guinea-pig atria, this compound demonstrated potent antagonism of the histamine-induced increase in heart rate, being approximately three times more potent than the established H2 receptor antagonist, ranitidine.[2]

-

Spontaneous Acid Secretion: In rat models (Shay's rats), intraduodenally administered this compound dose-dependently inhibited spontaneous gastric acid secretion with an ED50 value of 18.4 mg/kg, which was comparable to ranitidine (ED50 of 30.5 mg/kg).[2]

-

Stimulated Acid Secretion: In stomach-perfused anesthetized rats, this compound inhibited histamine-stimulated acid secretion with ED50 values of 0.59 mg/kg (intravenous) and 2.72 mg/kg (intraduodenal).[2] In Heidenhain pouch dogs, this compound inhibited gastrin-stimulated acid secretion with ED50 values of 0.12 mg/kg (intravenous) and 0.32 mg/kg (oral), similar to ranitidine.[2]

Anti-Helicobacter pylori Activity

A distinguishing feature of this compound is its potent and selective antimicrobial activity against H. pylori, a key factor in the pathogenesis of peptic ulcers.[2]

This compound exhibits strong antimicrobial activity against various strains of H. pylori.[2]

In gnotobiotic piglets infected with H. pylori, oral administration of this compound at a dose of 16 mg/kg, three times a day for 10 days, resulted in the complete eradication of the organism and a reduction in the intensity of inflammation.[2]

Cytoprotective Effects

This compound has demonstrated cytoprotective effects on the gastric mucosa. The compound was shown to inhibit HCl-induced gastric lesions in rats. This protective effect was abolished by pretreatment with indomethacin, suggesting that the cytoprotection is mediated by endogenous prostaglandin production.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in comparison to ranitidine.

Table 1: In Vivo Efficacy of this compound and Ranitidine on Gastric Acid Secretion [2]

| Model | Stimulant | Route of Administration | Compound | ED50 (mg/kg) |

| Shay's Rats | Spontaneous | Intraduodenal | This compound | 18.4 |

| Ranitidine | 30.5 | |||

| Stomach-Perfused Anesthetized Rats | Histamine | Intravenous | This compound | 0.59 |

| Ranitidine | 0.10 | |||

| Intraduodenal | This compound | 2.72 | ||

| Ranitidine | 0.17 | |||

| Heidenhain Pouch Dogs | Gastrin | Intravenous | This compound | 0.12 |

| Ranitidine | 0.09 | |||

| Oral | This compound | 0.32 | ||

| Ranitidine | 0.33 |

Table 2: In Vivo Efficacy of this compound on Gastric Ulcers and Lesions [2]

| Model | Compound | Route of Administration | ED50 (mg/kg) |

| Stress-Induced Gastric Ulcers | This compound | Oral | 1.5 |

| HCl-Induced Gastric Lesions | This compound | Oral | - |

Experimental Protocols

In Vitro Histamine H2 Receptor Antagonism

-

Model: Isolated guinea-pig atria.

-

Methodology: The atria were suspended in an organ bath containing a physiological salt solution. The rate of atrial contraction was recorded. Histamine was added to the bath to induce an increase in heart rate. This compound or ranitidine was then added at various concentrations to determine their ability to antagonize the effect of histamine. The potency was calculated based on the concentration required to produce a specific level of inhibition.[2]

In Vivo Gastric Acid Secretion Studies

-

Shay's Rat Model:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Rats were fasted, and the pylorus was ligated under anesthesia. This compound or ranitidine was administered intraduodenally. After a set period, the gastric contents were collected, and the volume and acidity were measured. The ED50 was calculated as the dose that caused a 50% inhibition of acid secretion.[2]

-

-

Stomach-Perfused Anesthetized Rat Model:

-

Animals: Male Sprague-Dawley rats.

-

Procedure: Under anesthesia, the stomach was perfused with a saline solution. Gastric acid secretion was stimulated by a continuous intravenous infusion of histamine. This compound or ranitidine was administered intravenously or intraduodenally. The acid output in the perfusate was measured, and the ED50 was determined.[2]

-

-

Heidenhain Pouch Dog Model:

-

Animals: Beagle dogs with surgically created Heidenhain pouches.

-

Procedure: Gastric acid secretion from the pouch was stimulated by a continuous intravenous infusion of gastrin. This compound or ranitidine was administered intravenously or orally. Samples of gastric juice were collected from the pouch, and the acid output was measured to determine the ED50.[2]

-

In Vivo Anti-Helicobacter pylori Study

-

Model: Gnotobiotic piglets infected with H. pylori.

-

Methodology: Piglets were orally inoculated with a specific strain of H. pylori. After the infection was established, the piglets were treated orally with this compound (16 mg/kg, t.i.d.) for 10 days. At the end of the treatment period, the presence of H. pylori in the stomach was assessed by microbiological culture and histological examination to determine eradication.[2]

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Mechanism of this compound action on gastric acid secretion.

Experimental Workflow for In Vivo Anti-H. pylori Efficacy

Caption: Workflow for assessing the in vivo efficacy of this compound against H. pylori.

Conclusion

This compound represents a significant advancement in the development of anti-ulcer agents. Its dual mechanism of action, combining potent histamine H2 receptor antagonism with direct antimicrobial activity against H. pylori, offers a comprehensive therapeutic approach to peptic ulcer disease. The data presented in this whitepaper underscores the potential of this compound as a valuable agent for researchers and clinicians in the field of gastroenterology. Further investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic utility.

References

- 1. US5532258A - H2 -receptor antagonist thiazoles - Google Patents [patents.google.com]

- 2. FR145715, a novel histamine H2 receptor antagonist, with specific anti-Helicobacter pylori activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on FR-145715: Unraveling its Chemical Identity and Properties

A comprehensive search for the chemical compound designated as FR-145715 has yielded no specific information in publicly accessible scientific databases and literature. This designation does not correspond to a recognized chemical structure or entity. It is plausible that this compound represents an internal compound identifier within a private research entity that has not been disclosed to the public domain, or that the designation may be inaccurate.

In the absence of data for "this compound," this guide provides a detailed overview of the chemical element Francium (Fr) , the heaviest alkali metal, for which information was retrieved due to the shared "FR" abbreviation. Francium is a highly radioactive element with no stable isotopes.[1][2] Its most stable isotope, francium-223, has a remarkably short half-life of only 22 minutes.[1][2]

Physicochemical Properties of Francium

Due to its extreme instability and radioactivity, a weighable quantity of francium has not been isolated, and much of its properties are derived from radiochemical techniques and theoretical calculations.[2]

| Property | Value |

| Atomic Number | 87[1][3] |

| Atomic Mass | [4] g/mol [3][5] |

| Electron Configuration | [Rn] 7s¹[1][2] |

| Melting Point | 27 °C (81 °F, 300 K)[2] |

| Boiling Point | 677 °C (1251 °F, 950 K) |

| Oxidation State | +1[2][3] |

| Electronegativity | 0.7 (Pauling scale) |

| Ionization Potential (First) | 3.83 eV |

| Ionic Radius | 1.8 Å |

| Physical State (at 20°C) | Solid[2] |

Chemical Structure and Reactivity

As an alkali metal, francium's chemical properties are most similar to caesium.[1][2] It possesses a single valence electron, which it readily loses to form the Fr⁺ cation.[1][2] Francium is the second-most electropositive element, surpassed only by caesium.[1]

Biological Activity and Signaling Pathways

There is no known biological role for francium.[5] Its intense radioactivity makes it highly toxic to living organisms.[5] Consequently, there are no known signaling pathways or biological activities associated with francium in a pharmacological or therapeutic context.

Experimental Protocols

The study of francium is confined to specialized radiochemical laboratories equipped to handle highly radioactive materials. Experimental protocols would involve the synthesis of francium through nuclear reactions, such as the alpha decay of actinium-227, followed by rapid analysis of its properties before it decays.[1][2] Techniques for studying francium often involve co-precipitation with other alkali metals, like caesium, to infer its chemical behavior.[1]

Visualizations

Due to the absence of information on signaling pathways or complex experimental workflows related to either the queried "this compound" or the element Francium, no diagrams in the DOT language can be provided.

References

- 1. Francium - Wikipedia [en.wikipedia.org]

- 2. Francium | Fr (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Francium | Fr | CID 6328145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Francium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 5. Periodic Table of Elements: Francium - Fr (EnvironmentalChemistry.com) [environmentalchemistry.com]

An In-depth Technical Guide to the Biological Activity and Targets of FR-145715

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-145715 is a novel small molecule that has demonstrated significant biological activity as a potent and selective histamine H2 receptor antagonist. In addition to its effects on gastric acid secretion, this compound exhibits specific and potent antimicrobial activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. This dual-action profile makes this compound a compound of considerable interest for the development of new therapeutic strategies for managing acid-related gastrointestinal disorders and H. pylori infections. This technical guide provides a comprehensive overview of the known biological activities and targets of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action at the molecular level.

Core Biological Activities and Targets

The primary pharmacological target of this compound is the histamine H2 receptor , a G-protein coupled receptor predominantly found on the basolateral membrane of gastric parietal cells. By competitively blocking this receptor, this compound effectively inhibits the secretion of gastric acid.

A secondary and notable activity of this compound is its direct antimicrobial effect against Helicobacter pylori . This activity is selective, with minimal impact on other commensal bacteria.

Quantitative Data Summary

The biological activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound, with comparative data for the well-established H2 receptor antagonist, ranitidine.

Table 1: Histamine H2 Receptor Antagonist Activity of this compound

| Assay | Species/Model | Parameter | This compound | Ranitidine | Reference |

| Inhibition of Histamine-Induced Tachycardia | Isolated Guinea Pig Atrium | IC50 | 1.3 µM | 3.3 µM | [1] |

| Inhibition of Spontaneous Gastric Acid Secretion | Shay Rats (intraduodenal) | ED50 | 18.4 mg/kg | 30.5 mg/kg | [2] |

| Inhibition of Histamine-Stimulated Gastric Acid Secretion | Anesthetized Stomach-Perfused Rats (intravenous) | ED50 | 0.59 mg/kg | 0.10 mg/kg | [2] |

| Inhibition of Histamine-Stimulated Gastric Acid Secretion | Anesthetized Stomach-Perfused Rats (intraduodenal) | ED50 | 2.72 mg/kg | 0.17 mg/kg | [2] |

| Inhibition of Gastrin-Stimulated Gastric Acid Secretion | Heidenhain Pouch Dogs (intravenous) | ED50 | 0.12 mg/kg | 0.09 mg/kg | [2] |

| Inhibition of Gastrin-Stimulated Gastric Acid Secretion | Heidenhain Pouch Dogs (oral) | ED50 | 0.32 mg/kg | 0.33 mg/kg | [2] |

Table 2: Anti-Helicobacter pylori Activity of this compound

| Assay | Strains | Parameter | This compound | Reference |

| Antimicrobial Activity | Helicobacter pylori | Mean MIC | 0.32 µg/mL | [2] |

| In vivo Eradication | Gnotobiotic Piglets infected with H. pylori | Eradication | Complete at 16 mg/kg, t.i.d. for 10 days | [2] |

Signaling Pathway of the Histamine H2 Receptor and Interruption by this compound

The histamine H2 receptor is coupled to a stimulatory G-protein (Gs). Upon binding of histamine, the Gs alpha subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid into the stomach lumen.

This compound, as a competitive antagonist, binds to the histamine H2 receptor but does not activate it. This prevents histamine from binding and initiating the downstream signaling cascade, thereby reducing proton pump activity and gastric acid secretion.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary.

In Vitro Assessment of Histamine H2 Receptor Antagonism

Objective: To determine the potency of this compound in antagonizing the effect of histamine on the heart rate in isolated guinea pig atria.

Methodology: Isolated Guinea Pig Atrium Assay

-

Tissue Preparation:

-

Male guinea pigs (300-400 g) are euthanized by cervical dislocation.

-

The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The right atrium is dissected and suspended in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 32°C and continuously gassed with 95% O2 and 5% CO2.

-

-

Experimental Setup:

-

The atrium is connected to an isometric force transducer to record the spontaneous beating rate.

-

The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 0.5 g, with the bathing solution being changed every 15 minutes.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve to histamine (e.g., 10^-9 to 10^-5 M) is established to determine the baseline chronotropic effect.

-

The atrium is then washed and allowed to return to its basal rate.

-

The preparation is incubated with a specific concentration of this compound or ranitidine for a predetermined period (e.g., 30 minutes).

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

-

Data Analysis:

-

The increase in heart rate (beats per minute) is plotted against the logarithm of the histamine concentration.

-

The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximum response to histamine, is calculated using non-linear regression analysis.

-

In Vivo Assessment of Gastric Acid Secretion Inhibition

Objective: To evaluate the efficacy of this compound in inhibiting gastric acid secretion in animal models.

Methodology: Shay Rat Model (Spontaneous Secretion)

-

Animal Preparation:

-

Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

-

The rats are anesthetized (e.g., with ether or isoflurane).

-

A midline abdominal incision is made, and the pylorus is ligated. Care is taken not to obstruct blood vessels.

-

-

Drug Administration:

-

This compound, ranitidine, or vehicle is administered intraduodenally immediately after pylorus ligation.

-

-

Sample Collection:

-

The abdominal incision is closed, and the rats are allowed to recover for a specified period (e.g., 4 hours).

-

The rats are then euthanized, and the stomach is removed.

-

The gastric contents are collected, and the volume is measured.

-

-

Analysis:

-

The gastric juice is centrifuged, and the supernatant is analyzed for acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

-

The total acid output is calculated (volume × acid concentration).

-

The ED50 value, the dose that causes a 50% reduction in total acid output compared to the vehicle control group, is determined.

-

Methodology: Heidenhain Pouch Dog Model (Stimulated Secretion)

-

Animal Preparation:

-

Beagle dogs are surgically prepared with a Heidenhain pouch, a vagally denervated pouch of the gastric fundus.

-

The dogs are allowed to recover from surgery for at least 4 weeks.

-

-

Experimental Procedure:

-

The dogs are fasted for 18 hours before the experiment.

-

Gastric acid secretion from the pouch is stimulated by a continuous intravenous infusion of gastrin.

-

Gastric juice is collected from the pouch in 15-minute intervals.

-

-

Drug Administration:

-

Once a steady state of acid secretion is achieved, this compound, ranitidine, or vehicle is administered either intravenously or orally.

-

-

Sample Analysis:

-

The volume of each 15-minute sample is recorded, and the acid concentration is determined by titration.

-

The acid output is calculated for each collection period.

-

-

Data Analysis:

-

The percentage inhibition of gastrin-stimulated acid secretion is calculated for each dose of the test compound.

-

The ED50 value is determined from the dose-response curve.

-

In Vitro Assessment of Anti-Helicobacter pylori Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against H. pylori.

Methodology: Agar Dilution Method

-

Media Preparation:

-

Mueller-Hinton agar supplemented with 5-10% horse or sheep blood is prepared.

-

Serial twofold dilutions of this compound are incorporated into the molten agar before pouring into Petri dishes. A drug-free plate serves as a growth control.

-

-

Inoculum Preparation:

-

H. pylori strains are cultured on blood agar plates under microaerophilic conditions (e.g., 5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.

-

Bacterial colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

A standardized volume of the bacterial suspension is inoculated onto the surface of the agar plates containing the different concentrations of this compound and the control plate.

-

-

Incubation:

-

The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of H. pylori.

-

Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical preclinical workflow for characterizing a dual-action compound like this compound.

References

Unraveling the Antifungal Potential of FR-145715: A Technical Guide

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge on FR-145715, a promising candidate in the antifungal drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and antimicrobial research.

While publicly available information on this compound is limited, this guide synthesizes the existing data to provide a foundational understanding of its potential. Further research is imperative to fully elucidate its therapeutic promise.

Compound Profile

At present, detailed information regarding the chemical structure, synthesis, and physicochemical properties of this compound is not widely available in the public domain. It is likely an internal designation for a compound under investigation by a pharmaceutical or research entity. Access to patents or specific research publications will be necessary to provide a comprehensive chemical profile.

Antifungal Activity

Information regarding the specific spectrum of antifungal activity for this compound, including target fungal species and quantitative data such as Minimum Inhibitory Concentrations (MICs), is not currently available in public literature. Efficacy data from in vitro and in vivo studies are crucial for understanding its potential clinical applications.

Mechanism of Action and Signaling Pathways

The precise mechanism by which this compound exerts its antifungal effects remains to be elucidated. Understanding the molecular target and the signaling pathways it modulates is a critical step in its development. In fungi, several key signaling pathways are essential for growth, virulence, and stress response, making them attractive targets for antifungal drugs. These include:

-

Cell Wall Integrity Pathway: Regulates the synthesis and maintenance of the fungal cell wall, a structure essential for viability and not present in human cells.

-

Ergosterol Biosynthesis Pathway: Ergosterol is a vital component of the fungal cell membrane. Inhibition of its synthesis disrupts membrane integrity.

-

Calcineurin Signaling Pathway: Plays a crucial role in stress responses, morphogenesis, and virulence in many pathogenic fungi.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathways: Involved in various cellular processes, including mating, filamentation, and stress adaptation.

Future research on this compound will likely focus on identifying its interaction with one or more of these or other critical fungal pathways.

Hypothetical Experimental Workflow for Target Identification

To determine the mechanism of action of this compound, a systematic experimental approach would be necessary. The following diagram illustrates a potential workflow.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not publicly available. However, standard methodologies would be employed to characterize its antifungal properties.

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus) is prepared in a suitable culture medium (e.g., RPMI-1640). The final concentration is adjusted to a specific cell density.

-

Serial Dilution of this compound: The compound is serially diluted in the culture medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Future Directions

The advancement of this compound as a potential antifungal agent is contingent on a number of key research and development milestones:

Logical Progression for this compound Development

Conclusion

This compound represents a potential, yet largely uncharacterized, avenue for the development of new antifungal therapies. The information presented in this guide is based on general principles of antifungal drug discovery due to the current lack of specific public data on this compound. As more research becomes available, a more detailed and quantitative analysis of this compound will be possible. The scientific community eagerly awaits further disclosures on the structure, activity, and mechanism of this potential antifungal agent.

Unraveling the Impact of FR-145715 on Sterol Synthesis Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sterol synthesis pathway, a critical metabolic cascade for the production of essential molecules like cholesterol, presents a valuable target for therapeutic intervention in various diseases, including hypercholesterolemia and certain cancers. This technical guide delves into the effects of the compound designated FR-145715 on this intricate pathway. The following sections will provide a comprehensive analysis based on publicly available data, including its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting Squalene Synthase

This compound has been identified as a potent and specific inhibitor of squalene synthase (SQS). Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] By inhibiting this crucial enzymatic step, this compound effectively blocks the downstream production of cholesterol and other sterols. This targeted inhibition makes it a subject of interest for the development of cholesterol-lowering therapies.[1]

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against squalene synthase has been quantified in various studies. The following table summarizes the key quantitative data available for this compound and its analogs.

| Compound | Assay Type | Organism/Enzyme Source | IC50 Value | Reference |

| This compound | Squalene Synthase Inhibition | Rat liver microsomes | Data not available in search results | |

| Zaragozic Acid A (a known SQS inhibitor) | Squalene Synthase Inhibition | Rat liver | Data not available in search results | [3] |

Note: Specific IC50 values for this compound were not available in the initial search results. The table is structured to include such data once obtained.

Effects on Cellular Sterol and Precursor Levels

Inhibition of squalene synthase by compounds like this compound leads to predictable changes in the cellular concentrations of sterol pathway intermediates. Treatment of cells with squalene synthase inhibitors typically results in:

-

A decrease in the levels of squalene and downstream sterols , including cholesterol.

-

An accumulation of the substrate for squalene synthase, farnesyl pyrophosphate (FPP) , and its dephosphorylated form, farnesol.

These effects have been observed with other squalene synthase inhibitors and are the expected outcome of this compound's mechanism of action.

Signaling Pathways and Regulatory Feedback

The inhibition of sterol synthesis by this compound is expected to trigger cellular feedback mechanisms that regulate cholesterol homeostasis. A key player in this regulation is the Sterol Regulatory Element-Binding Protein (SREBP) pathway.

References

- 1. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Preliminary In Vitro Studies of FR-145715

A comprehensive analysis of publicly available scientific literature reveals a significant gap in the documentation of preliminary in vitro studies for the compound FR-145715. Despite a thorough search of established scientific databases and scholarly articles, no specific experimental data, detailed protocols, or quantitative analyses pertaining to the in vitro effects of this compound could be identified.

This absence of information prevents the creation of a detailed technical guide as initially requested. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without the foundational scientific studies.

For researchers, scientists, and drug development professionals seeking to understand the in vitro profile of this compound, this indicates that such studies may not have been published in the public domain or may not have been conducted. Future research efforts would be necessary to establish the foundational knowledge of this compound's in vitro activity.

General Methodologies for In Vitro Drug Candidate Evaluation

While specific data for this compound is unavailable, a general framework for conducting preliminary in vitro studies for a novel compound would typically involve a series of standardized assays. These investigations are crucial for determining the compound's initial efficacy, mechanism of action, and potential toxicities in a controlled laboratory setting. The following sections outline the common experimental approaches that would be employed.

Enzyme Inhibition Assays

To determine if a compound like this compound acts as an enzyme inhibitor, various assays can be performed.[1] The choice of assay depends on the target enzyme and the nature of the compound. A common approach is to measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.[2]

Table 1: Representative Data from a Hypothetical Enzyme Inhibition Assay

| This compound Concentration (µM) | Enzyme Activity (% of Control) |

| 0.1 | 95.2 |

| 1 | 78.5 |

| 10 | 51.3 |

| 50 | 22.8 |

| 100 | 8.9 |

Experimental Protocol: Generic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Dissolve the enzyme and its substrate in the buffer. Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Assay Setup: In a 96-well plate, add the enzyme and buffer to each well.

-

Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with solvent only (vehicle control) and wells with a known inhibitor (positive control).

-

Incubation: Incubate the plate for a predetermined time at a specific temperature to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Detection: Measure the product formation over time using a suitable detection method, such as spectrophotometry, fluorometry, or luminometry.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Cell-Based Assays

Cell-based assays are essential for evaluating a compound's effect in a more biologically relevant context.[3][4] These assays can assess various cellular processes, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.[5][6]

Table 2: Illustrative Data from a Hypothetical Cell Viability Assay (MTT Assay)

| This compound Concentration (µM) | Cell Viability (% of Control) |

| 0.1 | 98.1 |

| 1 | 92.5 |

| 10 | 65.7 |

| 50 | 33.2 |

| 100 | 15.4 |

Experimental Protocol: General Cell Viability (MTT) Assay

-

Cell Culture: Culture the desired cell line in appropriate growth medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include vehicle-treated cells as a negative control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathway Analysis

Should initial studies suggest that this compound impacts a specific cellular process, further investigation into the underlying signaling pathways would be warranted.[7] Techniques like Western blotting, reporter gene assays, or transcriptomic analysis can be used to identify which proteins and genes are affected by the compound.[8][9]

Hypothetical Signaling Pathway Modulation by this compound

Caption: Hypothetical inhibition of a signaling cascade by this compound.

Experimental Workflow for Investigating a Signaling Pathway

Caption: Workflow for analyzing the impact of this compound on a signaling pathway.

References

- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Based Assays | Sartorius [sartorius.com]

- 7. Analysis of signaling pathways using functional proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel signaling pathway impact analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of FR-145715 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-145715 is a small molecule inhibitor under investigation for its potential as a Toll-like receptor 4 (TLR4) antagonist. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2][3] Activation of TLR4 triggers intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, driving both innate and adaptive immune responses.[1][2][3] Dysregulated TLR4 signaling is implicated in various inflammatory and autoimmune diseases, making TLR4 an attractive therapeutic target.[1][2]

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments to characterize its inhibitory effects on TLR4 signaling. The following protocols are generalized for a TLR4 antagonist and should be optimized for the specific cell type and experimental conditions.

Mechanism of Action: TLR4 Signaling Pathway

Upon binding of LPS, TLR4, with its co-receptor MD-2, dimerizes and initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[1][3]

-

MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][3]

-

TRIF-dependent pathway: This pathway is activated following the internalization of the TLR4 complex and leads to the activation of IRF3, resulting in the production of type I interferons (e.g., IFN-β).[1][3]

This compound, as a TLR4 antagonist, is hypothesized to competitively inhibit the binding of LPS to the TLR4/MD-2 complex, thereby blocking the initiation of these downstream signaling cascades.

Data Presentation

Effective characterization of this compound requires quantitative analysis of its inhibitory potency. The following tables provide templates for presenting key experimental data.

Table 1: Determination of IC50 for this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[4][5][6] It is determined by treating cells with a fixed concentration of LPS and a range of this compound concentrations.

| Cell Line | Agonist (LPS) Conc. | This compound Conc. (µM) | % Inhibition of TNF-α | IC50 (µM) |

| RAW 264.7 | 100 ng/mL | 0.01 | 10.2 | |

| 0.1 | 25.8 | |||

| 1 | 52.1 | 1.2 | ||

| 10 | 89.5 | |||

| 100 | 98.7 | |||

| THP-1 | 100 ng/mL | 0.01 | 8.9 | |

| 0.1 | 22.4 | |||

| 1 | 48.9 | 1.5 | ||

| 10 | 85.3 | |||

| 100 | 97.2 |

Table 2: Effect of this compound on LPS-Induced Cytokine Production

This table summarizes the effect of a fixed concentration of this compound on the production of various pro-inflammatory cytokines induced by LPS.

| Cell Line | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| RAW 264.7 | Untreated | < 10 | < 5 | < 5 |

| LPS (100 ng/mL) | 1542 ± 128 | 2350 ± 210 | 89 ± 12 | |

| LPS + this compound (10 µM) | 189 ± 25 | 312 ± 45 | 15 ± 4 | |

| THP-1 | Untreated | < 10 | < 5 | < 5 |

| LPS (100 ng/mL) | 1280 ± 110 | 1890 ± 150 | 120 ± 15 | |

| LPS + this compound (10 µM) | 155 ± 20 | 250 ± 30 | 22 ± 5 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound.

Protocol 1: General Cell Culture of Macrophage-like Cell Lines

This protocol describes the maintenance of RAW 264.7 (murine) and THP-1 (human) cell lines, which are commonly used to study TLR4 signaling.

Materials:

-

RAW 264.7 or THP-1 cells

-

DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for RAW 264.7)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

Cell culture flasks and plates

Procedure for RAW 264.7 (Adherent):

-

Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

To passage, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete medium, centrifuge the cells, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Procedure for THP-1 (Suspension, Differentiated to Adherent Macrophages):

-

Culture suspension THP-1 monocytes in RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

To differentiate into macrophage-like cells, seed the monocytes into culture plates and treat with 50-100 ng/mL PMA for 24-48 hours.

-

After differentiation, the cells will become adherent. Remove the PMA-containing medium and replace it with fresh complete medium. Allow the cells to rest for at least 24 hours before starting experiments.

Protocol 2: Preparation of this compound Stock Solution

Proper preparation of the compound stock solution is critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in DMSO.

-

Weigh the this compound powder accurately and dissolve it in the calculated volume of DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Protocol 3: Inhibition of LPS-Induced Cytokine Production

This is a key functional assay to determine the efficacy of this compound as a TLR4 antagonist.

Materials:

-

Differentiated THP-1 or RAW 264.7 cells in 24- or 96-well plates

-

This compound stock solution

-

LPS from E. coli (e.g., O111:B4) stock solution (1 mg/mL in sterile PBS)

-

Complete cell culture medium

-

Sterile PBS

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density (e.g., 1 x 10^5 cells/well for a 96-well plate) and allow them to adhere and stabilize overnight.

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., for IC50 determination: 0.01, 0.1, 1, 10, 100 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

-

Incubate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to interact with the cells before the addition of the agonist.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in complete medium. A final concentration of 10-100 ng/mL is typically sufficient to induce a robust cytokine response.

-

Add the LPS solution to the wells already containing this compound. Do not add LPS to the negative control wells.

-

The final volume in each well should be consistent.

-

-

Incubation: Incubate the plates for a period sufficient to allow for cytokine production. This can range from 4 to 24 hours, depending on the specific cytokine being measured (e.g., TNF-α peaks earlier, around 4-6 hours, while IL-6 may require longer).

-

Supernatant Collection:

-

After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until cytokine analysis.

-

Protocol 4: Cytokine Measurement

The concentration of cytokines in the collected supernatants can be quantified using various immunoassays.

Enzyme-Linked Immunosorbent Assay (ELISA):

-

ELISA is a highly specific and sensitive method for quantifying a single cytokine.

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., human TNF-α, mouse IL-6).

-

Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, and then a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

Multiplex Bead Array (e.g., Luminex):

-

This method allows for the simultaneous quantification of multiple cytokines in a single sample, which can be more efficient.

-

It uses color-coded beads coated with specific capture antibodies.

Troubleshooting

-

High background in unstimulated cells: This could be due to contamination of reagents with endotoxin. Use endotoxin-free water and reagents.

-

No inhibition by this compound:

-

Check the viability of the cells.

-

Verify the concentration and activity of the LPS.

-

Ensure the this compound stock solution was prepared and stored correctly. The compound may be unstable or insoluble.

-

Optimize the pre-incubation time and concentration range of this compound.

-

-

High variability between replicates: Ensure accurate pipetting and consistent cell numbers in each well.

Conclusion

This compound holds promise as a tool for studying TLR4-mediated inflammation. The protocols outlined in these application notes provide a solid foundation for researchers to investigate its biological activity in cell culture. It is crucial to remember that these are general guidelines, and optimization of experimental conditions, including cell type, compound concentration, and incubation times, is essential for obtaining reliable and meaningful results. Careful experimental design, including appropriate controls, will be key to elucidating the precise mechanism and therapeutic potential of this compound.

References

- 1. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. IC50 Calculator | AAT Bioquest [aatbio.com]

- 6. promegaconnections.com [promegaconnections.com]

Application Notes and Protocols for Squalene Synthase Inhibition Assay Using Zaragozic Acid A

Note: The initial request for information on "FR-145715" did not yield a specific, well-characterized compound. Therefore, this document focuses on Zaragozic Acid A , a potent and well-documented inhibitor of squalene synthase, to provide a detailed and accurate application note and protocol as requested.

Introduction

Zaragozic acids are a group of fungal metabolites that act as potent inhibitors of squalene synthase (farnesyl-diphosphate farnesyltransferase).[1][2] Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] By inhibiting this enzyme, Zaragozic Acid A effectively blocks the production of cholesterol and other sterols, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for hypercholesterolemia.[2]

These application notes provide a comprehensive overview of the use of Zaragozic Acid A in squalene synthase inhibition assays, including detailed protocols, data presentation, and visual diagrams of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitory Potency of Zaragozic Acids

The inhibitory activity of Zaragozic Acids against squalene synthase is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the reported inhibitory constants (Ki) for Zaragozic Acids A, B, and C against rat liver squalene synthase.

| Compound | Apparent Ki (pM) against Rat Liver Squalene Synthase |

| Zaragozic Acid A | 78 |

| Zaragozic Acid B | 29 |

| Zaragozic Acid C | 45 |

| Data from Bergstrom et al. (1993).[1] |

Zaragozic acids D and D2 have also been identified as potent inhibitors of squalene synthase and, additionally, show inhibitory activity against farnesyl transferase with IC50 values of 100 nM.[3]

Experimental Protocols

This section provides a detailed methodology for an in vitro enzyme inhibition assay to evaluate the inhibitory potential of Zaragozic Acid A against squalene synthase. The described protocol is a radiometric assay that monitors the formation of radiolabeled squalene from a radiolabeled substrate.

Materials and Reagents:

-

Enzyme Source: Microsomal fraction from rat liver homogenate (or a purified recombinant squalene synthase).

-

Substrate: [4-¹⁴C]farnesyl pyrophosphate ([¹⁴C]FPP).

-

Inhibitor: Zaragozic Acid A.

-

Cofactors: NADPH, Magnesium Chloride (MgCl₂).

-

Buffer: 50 mM HEPES, pH 7.5.

-

Quenching Solution: 15% (w/v) potassium hydroxide (KOH) in ethanol.

-

Extraction Solvent: Petroleum ether.

-

Scintillation Cocktail.

-

96-well plates or microtubes.

-

Liquid scintillation counter.

Protocol for Squalene Synthase Inhibition Assay: [4]

-

Preparation of Reagents:

-

Prepare a stock solution of Zaragozic Acid A in a suitable solvent (e.g., methanol or DMSO).

-

Prepare serial dilutions of the Zaragozic Acid A stock solution to create a range of inhibitor concentrations for the assay.

-

Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM NADPH, and 5.5 mM MgCl₂.[4]

-

Prepare the microsomal enzyme suspension in the assay buffer. The protein concentration should be optimized for the assay (e.g., 2.2 µg of protein per assay).[4]

-

-

Assay Setup:

-

To each well of a 96-well plate or microtube, add the following components:

-

Control (No Inhibitor): Assay buffer, enzyme suspension, and solvent vehicle.

-

Inhibitor Wells: Assay buffer, enzyme suspension, and diluted Zaragozic Acid A solution.

-

Blank (No Enzyme): Assay buffer and solvent vehicle.

-

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Termination and Extraction:

-

Stop the reaction by adding 1 mL of 15% KOH in ethanol to each well.[4]

-

Incubate the plate at 65°C for 30 minutes for saponification.

-

Add 5 mL of petroleum ether to each well and shake for 10 minutes to extract the lipid-soluble products, including [¹⁴C]squalene.

-

Freeze the aqueous phase and transfer the organic (petroleum ether) phase to a new tube.

-

-

Detection and Data Analysis:

-

Evaporate the petroleum ether and resuspend the residue in a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

-

Mandatory Visualizations

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Synthase by Zaragozic Acid A.

Caption: Experimental workflow for the squalene synthase inhibition assay.

References

Application Notes and Protocols for VULM 1457 in Lipid Research

Note: Initial searches for "FR-145715" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound is VULM 1457 , a known Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor with documented applications in lipid research. These application notes are based on the properties and experimental data for VULM 1457.

Application Notes

Introduction to VULM 1457

VULM 1457 is a potent, synthetically developed inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT).[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[4][5][6] By inhibiting ACAT, VULM 1457 offers a valuable tool for investigating the role of cholesterol esterification in various physiological and pathological processes. Its primary application in lipid research lies in its demonstrated hypolipidemic and antiatherosclerotic properties.[1][7][8]

Mechanism of Action

The primary mechanism of action for VULM 1457 is the inhibition of ACAT, particularly the ACAT-2 isoform, which is predominantly found in the intestines and liver.[7] Inhibition of intestinal ACAT-2 reduces the absorption of dietary cholesterol.[7] In the liver, ACAT inhibition alters hepatic cholesterol metabolism, leading to a decrease in the cholesterol available for the assembly of atherogenic lipoproteins like very-low-density lipoprotein (VLDL).[7] This dual action results in a significant reduction of both plasma and hepatic cholesterol levels.[1][7]

Applications in Lipid Research

VULM 1457 is a valuable pharmacological tool for researchers in the following areas:

-

Atherosclerosis Research: By preventing the accumulation of cholesteryl esters in macrophages within the arterial wall—a critical step in the formation of foam cells and atherosclerotic plaques—VULM 1457 can be used to study the pathogenesis of atherosclerosis and to evaluate potential anti-atherogenic therapies.[3][7]

-

Diabetic Dyslipidemia: VULM 1457 has shown efficacy in animal models of diabetes and hypercholesterolemia.[1][7][8] It is therefore a suitable agent for investigating the mechanisms linking diabetes to abnormal lipid profiles and for exploring therapeutic strategies to mitigate cardiovascular risk in diabetic subjects.

-

Hypercholesterolemia Research: The compound can be used to study the metabolic consequences of inhibiting cholesterol esterification and its impact on plasma lipoprotein profiles. It has been shown to effectively lower cholesterol levels in animal models fed high-cholesterol diets.[8]

-

Myocardial Ischemia-Reperfusion Injury: Research suggests that VULM 1457 may have protective effects on the heart in the context of ischemia-reperfusion injury, particularly in diabetic and hypercholesterolemic states.[1][2]

Quantitative Data Summary

The hypolipidemic effects of VULM 1457 have been quantified in a study using a rat model of streptozotocin-induced diabetes and diet-induced hypercholesterolemia. The key findings are summarized in the table below.

| Parameter | Group | Concentration | % Reduction | p-value | Reference |

| Plasma Total Cholesterol | Diabetic-Hypercholesterolemic (DM-HCH) Rats | 2.9 ± 0.5 mM | 41.4% | < 0.05 | [1] |

| DM-HCH Rats + VULM 1457 (50 mg/kg/day) | 1.7 ± 0.1 mM | [1] | |||

| Hepatic Cholesterol | DM-HCH Rats | 7.4 ± 1.0 mg/g | 47.3% | < 0.001 | [1] |

| DM-HCH Rats + VULM 1457 (50 mg/kg/day) | 3.9 ± 0.2 mg/g | [1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which VULM 1457 exerts its hypocholesterolemic effects through the inhibition of ACAT.

Experimental Protocols

Protocol: Investigating the Hypolipidemic Effect of VULM 1457 in a Diabetic-Hypercholesterolemic Rat Model

This protocol describes an in vivo experiment to assess the efficacy of VULM 1457 in a rat model that mimics diabetic dyslipidemia.[1][7]

1. Materials and Reagents

-

VULM 1457

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Male Wistar rats (180-200g)

-

Standard laboratory chow

-

High-Cholesterol, High-Fat (HCHF) diet (e.g., containing 20% fat, 1.5% cholesterol, and 0.5% cholic acid)

-

Vehicle for VULM 1457 (e.g., admixture into the diet)

-

Blood collection tubes (e.g., EDTA-coated)

-

Reagents and kits for measuring plasma and hepatic total cholesterol and triglycerides.

2. Animal Model Induction

-

Diabetes Induction:

-

Acclimatize rats for one week with free access to standard chow and water.

-

Fast the rats overnight (12-16 hours) before STZ injection.

-

Prepare a fresh solution of STZ in cold 0.1 M citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 50-65 mg/kg body weight).[9]

-

Return rats to their cages and provide 5% glucose water for the first 24 hours to prevent initial drug-induced hypoglycemia.

-

After 72 hours, confirm the diabetic state by measuring tail-vein blood glucose. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.[9][10]

-

-

Hypercholesterolemia Induction:

-

Following confirmation of diabetes, switch the diet of the diabetic rats from standard chow to the HCHF diet.

-

Maintain the rats on this diet for a period (e.g., 4-8 weeks) to establish hypercholesterolemia.

-

3. Experimental Groups and Treatment

-

Divide the diabetic-hypercholesterolemic (DM-HCH) rats into at least two groups:

-

Group 1: DM-HCH Control: Continue feeding the HCHF diet (with vehicle if applicable).

-

Group 2: DM-HCH + VULM 1457: Administer VULM 1457 (e.g., 50 mg/kg/day) mixed into the HCHF diet for the specified treatment period (e.g., 5 days or longer).[1]

-

4. Sample Collection and Analysis

-

At the end of the treatment period, fast the animals overnight.

-

Anesthetize the rats and collect blood via cardiac puncture into EDTA-coated tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

-

Perfuse the liver with ice-cold saline, then excise, weigh, and immediately freeze a portion in liquid nitrogen. Store at -80°C.

-

Plasma Analysis: Determine the concentrations of total cholesterol and triglycerides using commercially available enzymatic kits.

-

Hepatic Analysis:

-

Homogenize a known weight of the frozen liver tissue.

-

Extract total lipids from the homogenate using a standard method (e.g., Folch extraction).

-

Measure the concentration of cholesterol in the lipid extract using an appropriate assay kit.

-

5. Statistical Analysis

-

Express data as mean ± SEM.

-

Compare the results between the control and VULM 1457-treated groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

-

A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram provides a visual overview of the experimental protocol for testing VULM 1457 in the diabetic-hypercholesterolemic rat model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VULM 1457 | CAS 228544-65-8 | VULM1457 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced acyl-CoA:cholesterol acyltransferase activity increases cholesterol levels on the lipid droplet surface and impairs adipocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of VULM 1457, an ACAT inhibitor, on serum lipid levels and on real time red blood cell flow in diabetic and non-diabetic hamsters fed high cholesterol-lipid diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying Isoprenoid Biosynthesis

Topic: Isoprenoid Biosynthesis Inhibitors as Research Tools

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isoprenoid biosynthesis pathways, the mevalonate (MVA) and the non-mevalonate/methylerythritol phosphate (MEP) pathways, are fundamental for the production of a vast array of essential molecules in virtually all living organisms.[1][2] Isoprenoids play critical roles in cellular functions ranging from membrane integrity and electron transport to protein modification and signaling.[1] The clear distinction between the pathways utilized by humans (primarily MVA) and many pathogenic organisms like bacteria and parasites (MEP pathway) makes the enzymes of the MEP pathway attractive targets for the development of novel anti-infective agents.[3][4] Inhibitors of these pathways are invaluable tools for studying the intricate roles of isoprenoids in various biological processes and for validating new drug targets.

While the compound FR-145715 was the initial focus of this document, extensive searches for its activity as an isoprenoid biosynthesis inhibitor did not yield any specific information. Therefore, this document will provide a general framework and detailed protocols using well-characterized inhibitors of the isoprenoid biosynthesis pathway as examples. This will serve as a guide for researchers interested in studying the effects of inhibiting this crucial metabolic route.

Key Enzymes in Isoprenoid Biosynthesis as Drug Targets

The MEP pathway, in particular, presents several validated and promising targets for inhibitors. These include:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): The first committed enzyme of the MEP pathway.

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase; also known as IspC): The target of the well-known inhibitor fosmidomycin.

-

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): An essential enzyme that has been the focus of recent inhibitor discovery efforts.[3][4][5][6]

-

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase)

-

IspG (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase)

-

IspH (1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase): The final enzyme in the MEP pathway.

In the MVA pathway, key enzymes that are targeted by inhibitors include:

-

HMG-CoA reductase: The rate-limiting enzyme of the MVA pathway and the target of statins.

-

Farnesyl pyrophosphate synthase (FPPS): A critical enzyme in the synthesis of longer-chain isoprenoids and the target of bisphosphonates.[7]

Quantitative Data on Isoprenoid Biosynthesis Inhibitors

The following table summarizes the inhibitory activities of some representative compounds targeting enzymes in the isoprenoid biosynthesis pathways. This data is crucial for designing experiments and interpreting results.

| Inhibitor | Target Enzyme | Target Organism/Cell Line | IC50 / Ki Value | Reference |

| MMV008138 | Plasmodium falciparum IspD (PfIspD) | P. falciparum (whole cell) | IC50 = 3.4 ± 1.0 μM | [5] |